4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed by reacting 4-fluoroaniline with cyclopropanecarboxylic acid in the presence of a coupling agent such as thionyl chloride.
Azetidine Ring Formation: The azetidine ring is synthesized by reacting the cyclopropane derivative with an azetidine precursor under controlled conditions.
Pyridine Ring Attachment: The final step involves attaching the pyridine ring to the azetidine-cyclopropane intermediate through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Scientific Research Applications
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid
- N-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine
Uniqueness
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and the ether linkage to the pyridine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Properties
Molecular Formula |
C18H17FN2O2 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C18H17FN2O2/c19-14-3-1-13(2-4-14)18(7-8-18)17(22)21-11-16(12-21)23-15-5-9-20-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
InChI Key |
NQWBOIJTWPQKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.